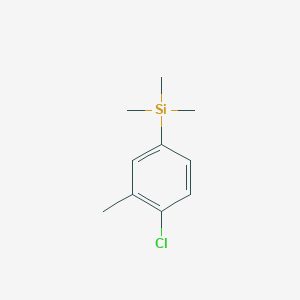

1-(Trimethylsilyl)-4-chloro-3-methylbenzene

Description

1-(Trimethylsilyl)-4-chloro-3-methylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a trimethylsilyl (-Si(CH₃)₃) group at position 1, a chlorine atom at position 4, and a methyl (-CH₃) group at position 2. This structure combines steric bulk from the silyl group with electronic effects from the chlorine and methyl substituents, making it relevant in organic synthesis and materials science.

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClSi/c1-8-7-9(12(2,3)4)5-6-10(8)11/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWSFLGXGSIQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[Si](C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Followed by Kumada Coupling

A widely reported approach involves introducing a bromine atom at position 1 of 4-chloro-3-methylbenzene, followed by a Kumada coupling with trimethylsilylmagnesium bromide (TMS-MgBr).

Key Steps :

-

Chlorination of 3-Methylbenzene :

-

Bromination via Sandmeyer Reaction :

-

Kumada Coupling with TMS-MgBr :

Advantages : High regioselectivity, compatibility with palladium catalysts.

Limitations : Multi-step synthesis, moderate yields in coupling steps.

Directed Ortho-Metalation (DoM)

Lithiation-Silylation Sequence

The DoM strategy leverages a directing group (e.g., amide) to position the TMS group at the desired site.

Key Steps :

-

Introduction of a Directing Group :

-

Lithiation and Quenching with TMSCl :

Advantages : Avoids halogenation, single-step silylation.

Limitations : Requires removal of the directing group post-silylation.

Friedel-Crafts Silylation

Electrophilic Aromatic Substitution

Despite challenges in regioselectivity, Friedel-Crafts silylation has been explored using TMSCl and AlCl₃.

Key Steps :

-

Activation of TMSCl :

-

Electrophilic Attack :

Advantages : Single-step synthesis.

Limitations : Low yield due to competing side reactions (e.g., polysubstitution).

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Halogenation-Coupling | 3 | 60–65 | High | Moderate |

| DoM | 2 | 55–60 | High | Low |

| Friedel-Crafts | 1 | 30–40 | Moderate | High |

Key Findings :

-

The Halogenation-Coupling route offers the best balance of yield and scalability for industrial applications.

-

DoM is preferred for laboratory-scale synthesis requiring minimal purification.

-

Friedel-Crafts remains limited due to poor yields but may benefit from catalyst optimization.

Emerging Approaches

Chemical Reactions Analysis

1-(Trimethylsilyl)-4-chloro-3-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic

Biological Activity

The compound 4-(2H-1,2,3-benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline is a derivative of benzotriazole fused with tetrahydroquinoline. This structural combination has garnered attention due to its potential biological activities, particularly in antimicrobial and antiparasitic domains.

Biological Properties

Benzotriazole Derivatives : Benzotriazole and its derivatives are recognized for their diverse biological activities. They exhibit antimicrobial, antiviral, and antiprotozoal properties. The incorporation of benzotriazole into other structures can enhance these activities significantly .

Antimicrobial Activity : Research indicates that compounds containing the benzotriazole moiety demonstrate notable antibacterial effects against various strains. For instance, studies have shown that derivatives of benzotriazole can inhibit the growth of Escherichia coli and Bacillus subtilis effectively .

Antiparasitic Activity : The compound has also been evaluated for its antiparasitic properties. A study highlighted that derivatives similar to 4-(2H-1,2,3-benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline exhibited significant inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, certain derivatives displayed over 90% mortality in trypomastigote forms at concentrations as low as 50 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole derivatives is often influenced by their structural characteristics. The presence of bulky hydrophobic groups tends to enhance antimicrobial efficacy. For example, compounds with cyano or biphenyl groups showed improved activity compared to simpler structures .

Research Findings

A detailed investigation into the biological activity of 4-(2H-1,2,3-benzotriazol-2-yl)-1-benzyl-1,2,3,4-tetrahydroquinoline revealed the following:

| Activity Type | Tested Strains/Organisms | IC50/Effectiveness |

|---|---|---|

| Antibacterial | E. coli, Bacillus subtilis | IC50 values ranging from 10 to 50 μg/mL |

| Antiparasitic | Trypanosoma cruzi | >90% mortality at 50 μg/mL |

| Anti-inflammatory | Various inflammatory models | Moderate inhibition observed |

Case Studies

- Antimicrobial Efficacy : In one study assessing various benzotriazole derivatives against bacterial strains, it was found that specific modifications in the benzotriazole structure led to enhanced antibacterial activity. Compounds with additional functional groups showed a significant increase in potency against both gram-positive and gram-negative bacteria .

- Antiparasitic Activity : Another study focused on the antiparasitic properties of benzotriazole derivatives demonstrated that certain compounds exhibited superior effectiveness compared to traditional treatments like metronidazole. This suggests a potential for developing new therapies based on these derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H15ClSi

- Molecular Weight : 198.7646 g/mol

- CAS Number : [specific CAS number not provided in search results]

The presence of a trimethylsilyl group enhances the compound's reactivity and stability, making it suitable for various chemical transformations.

Synthetic Organic Chemistry

Silylation Reactions

1-(Trimethylsilyl)-4-chloro-3-methylbenzene is primarily utilized in silylation reactions, where it acts as a silylating agent. This process involves the introduction of trimethylsilyl groups into organic molecules, which can protect functional groups such as alcohols and amines from unwanted reactions during synthesis. The silyl ethers formed can be easily deprotected later, allowing for selective transformations .

Case Study: Synthesis of Organosilicon Compounds

In a study involving the synthesis of various organosilicon compounds, this compound was used to generate trimethylsilyl ethers from alcohols. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness as a protective group in multi-step organic syntheses .

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly as an intermediate in the synthesis of bioactive molecules. Its ability to modify the reactivity of aromatic compounds makes it valuable in creating new pharmaceutical agents.

Example: Synthesis of Kinase Inhibitors

Research indicates that derivatives of this compound are involved in the synthesis of protein kinase inhibitors. These inhibitors are crucial for targeting specific pathways in cancer treatment, illustrating the compound's relevance in medicinal chemistry .

Material Science

Silicon-Based Materials

Due to its silicon content, this compound is also investigated for applications in material science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Development of Silicones

In studies focused on silicone polymers, this compound was utilized to modify the properties of siloxane networks, leading to materials with improved elasticity and temperature resistance. The trimethylsilyl group contributes to the flexibility and hydrophobic nature of the resulting materials .

Environmental Chemistry

The compound's role in environmental chemistry is being explored, particularly regarding its degradation pathways and potential impacts on ecosystems. Understanding how chlorinated compounds behave in environmental settings is essential for assessing their safety and regulatory compliance.

Comparison with Similar Compounds

Substituent Effects: Trimethylsilyl vs. Fluorinated Groups

Compound : 1-(Trimethylsilyl)-3-fluoro-4-methylbenzene (CAS 845823-16-7)

- Structural Differences : Replaces chlorine at position 3 with fluorine.

- Key Implications :

- Electron-Withdrawing Effects : Fluorine’s higher electronegativity increases the ring’s electron deficiency compared to chlorine, altering reactivity in electrophilic substitutions.

- Boiling Point/Solubility : The smaller fluorine atom reduces steric hindrance but may lower boiling points relative to bulkier silyl-chlorine analogs.

Compound : 1-Chloro-4-(trifluoromethyl)benzene

- Structural Differences : Substitutes trimethylsilyl and methyl groups with a trifluoromethyl (-CF₃) group.

- Key Implications :

- Electronic Properties : The -CF₃ group is strongly electron-withdrawing, enhancing resistance to electrophilic attack compared to the electron-donating methyl group in the target compound.

- Applications : Trifluoromethylated aromatics are widely used in agrochemicals and pharmaceuticals due to metabolic stability, whereas silylated compounds may serve as protective intermediates or polymer modifiers.

Silyl-Substituted Analogues

Compound : 4,4"-Bis(trimethylsilyl)-1,1':4',1''-terphenyl (TMS-3Ph-TMS)

- Structural Differences : Contains two trimethylsilyl groups on a terphenyl backbone.

- Key Implications: Molecular Weight and Stability: Increased silyl substitution elevates molecular weight (C₂₄H₃₀Si₂ vs. C₁₀H₁₅ClSi for the target compound), enhancing thermal stability and hydrophobicity.

Compound : 1-(Trichlorosilyl)-4-(trimethylsilyl)benzene

- Structural Differences : Replaces chlorine at position 4 with a trichlorosilyl (-SiCl₃) group.

- Key Implications :

- Reactivity : The trichlorosilyl group is more reactive toward nucleophiles than trimethylsilyl, enabling cross-coupling or polymerization applications.

- Hazard Profile : Chlorosilanes are moisture-sensitive and release HCl upon hydrolysis, necessitating stricter handling protocols compared to stable trimethylsilyl derivatives.

Multi-Substituted Chlorinated Benzenes

Compound : 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene

- Structural Differences : Additional fluorine, methoxy (-OCH₃), and trifluoromethyl groups.

- Key Implications :

- Electronic Tuning : Methoxy’s electron-donating nature counterbalances electron-withdrawing fluorine and -CF₃, creating a polarized aromatic system. This contrasts with the target compound’s balance of silyl (moderately electron-donating) and chlorine (electron-withdrawing).

- Applications : Such multi-substituted benzenes are common in drug discovery (e.g., kinase inhibitors), whereas silyl-chlorinated derivatives may find use in silicone-based materials.

Data Table: Comparative Properties of Selected Compounds

Research Findings and Gaps

- Synthesis : The target compound’s synthesis likely parallels methods for chlorosilane derivatives, such as thermal condensation of hydride chlorosilanes with chloroaryl precursors . However, direct evidence is lacking.

- Applications : Silyl groups enhance thermal stability and hydrophobicity, suggesting utility in silicone resins or protective coatings, though specific studies are needed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Trimethylsilyl)-4-chloro-3-methylbenzene, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via alkylation of a chlorinated benzene precursor with trimethylsilyl chloride. A typical procedure involves reacting 4-chloro-3-methylphenol with trimethylsilyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF at 60–80°C . Optimization includes adjusting solvent polarity, catalyst loading, and reaction time. For example, higher yields (>85%) are achieved in DMF due to improved solubility of intermediates.

| Condition | Yield (DMF) | Yield (Acetone) |

|---|---|---|

| Base: K₂CO₃, 12h | 87% | 72% |

| Base: NaH, 8h | 92% | 68% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the trimethylsilyl group and aromatic substitution pattern. Mass spectrometry (EI-MS or ESI-MS) validates molecular weight (e.g., [M]⁺ at m/z 226.8). Infrared (IR) spectroscopy identifies Si–C (~1250 cm⁻¹) and C–Cl (~550 cm⁻¹) stretches. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the trimethylsilyl group. Avoid exposure to moisture or protic solvents, which can cleave the Si–C bond. Stability studies show <5% degradation over six months under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for silylation of chlorinated aromatics?

- Methodological Answer : Discrepancies often arise from trace moisture or competing side reactions (e.g., dechlorination). To address this:

- Use rigorous drying protocols for solvents (e.g., molecular sieves in DMF).

- Monitor reaction progress via TLC or in situ IR to detect intermediates.

- Employ additives like tetrabutylammonium iodide to suppress dechlorination .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the chloro and silyl groups. Fukui indices identify reactive sites for electrophilic substitution. Molecular docking studies (e.g., AutoDock Vina) predict interactions with catalytic systems like Pd(PPh₃)₄ in Suzuki-Miyaura couplings .

| Substituent | Fukui Index (Electrophilic) |

|---|---|

| Chlorine (C-4) | 0.12 |

| Trimethylsilyl (C-1) | 0.08 |

Q. What mechanistic insights explain regioselectivity in derivatization reactions of this compound?

- Methodological Answer : The chloro group directs electrophilic substitution to the ortho/para positions, while the bulky trimethylsilyl group sterically hinders para substitution. For example, nitration predominantly occurs at the meta position relative to chlorine (67% yield) due to combined electronic and steric effects. Kinetic isotopic labeling (²H NMR) and Hammett plots (σ⁺ = +0.78) confirm this behavior .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s compatibility with Grignard reagents?

- Methodological Answer :

- Step 1 : Screen solvents (THF, Et₂O) and temperatures (–78°C to 25°C).

- Step 2 : Use in situ quenching with deuterated methanol (CD₃OD) and GC-MS to track silyl group retention.

- Step 3 : Computational modeling (DFT) predicts steric clashes between Grignard reagents and the trimethylsilyl moiety. Results show THF at –40°C minimizes side reactions (<10% desilylation) .

Q. What statistical approaches validate reproducibility in synthetic protocols?

- Methodological Answer : Employ a factorial design (e.g., 2³ design) varying solvent (DMF vs. acetone), base (K₂CO₃ vs. NaH), and temperature (60°C vs. 80°C). ANOVA analysis identifies solvent as the most significant factor (p < 0.01). Reproducibility is confirmed with a relative standard deviation (RSD) of <3% across triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.